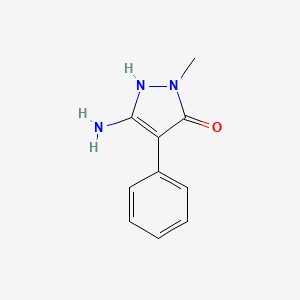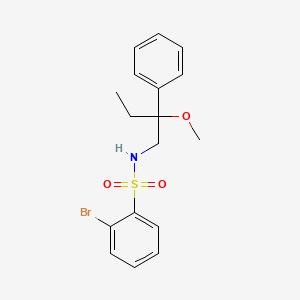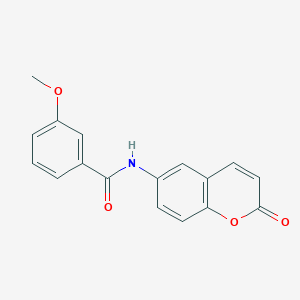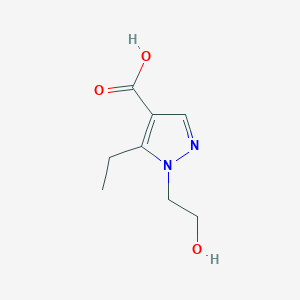
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, also known as Etodolac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the pyrazole family of compounds and is structurally similar to other NSAIDs such as ibuprofen and naproxen.
作用機序
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX enzymes, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid reduces the production of prostaglandins, thereby reducing inflammation and relieving pain.
Biochemical and Physiological Effects:
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, and to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the inflammatory response. In addition, it has been shown to reduce the activity of matrix metalloproteinases, enzymes that are involved in tissue remodeling and repair.
実験室実験の利点と制限
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well-understood, making it a useful tool for investigating the inflammatory response.
However, there are also some limitations to the use of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in laboratory experiments. It has been shown to have some variability in its effects depending on the cell type and experimental conditions used. In addition, it has been shown to have some off-target effects, such as inhibition of the proteasome and the induction of apoptosis.
将来の方向性
There are several future directions for research on 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid. One area of interest is its potential use in cancer treatment. Further studies are needed to investigate its efficacy in vivo and to determine the optimal dosing regimen. In addition, there is interest in developing new derivatives of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid with improved potency and selectivity for COX enzymes. Finally, there is ongoing research into the role of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid in the inflammatory response and its potential use as a tool for investigating the mechanisms of inflammation.
合成法
The synthesis of 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid involves several steps, including the reaction of 2-chloroacetic acid with 5-ethyl-1H-pyrazole-4-carboxylic acid to form 5-ethyl-1-(2-chloroacetyl)-1H-pyrazole-4-carboxylic acid. This intermediate is then treated with sodium hydroxide to form the final product, 5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating a variety of conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. In addition, it has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
5-ethyl-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-7-6(8(12)13)5-9-10(7)3-4-11/h5,11H,2-4H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXFUIGYVFAUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2586583.png)
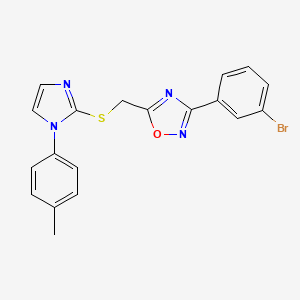
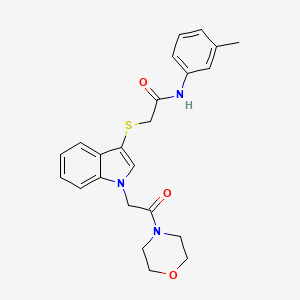
![2-[7-(3-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2586590.png)
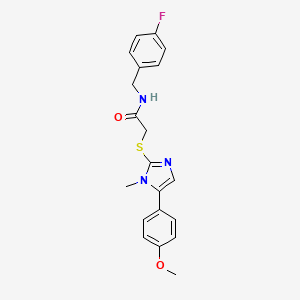
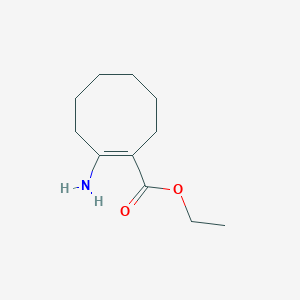
![[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2586593.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2586594.png)
![2-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]benzo[f]chromen-3-one](/img/structure/B2586597.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B2586599.png)
![3-[(4-aminophenyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2586602.png)
